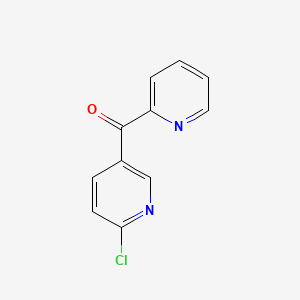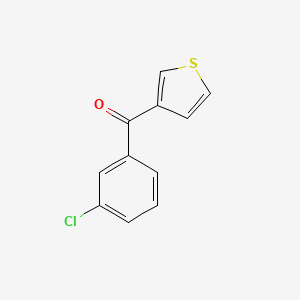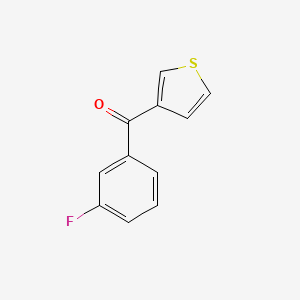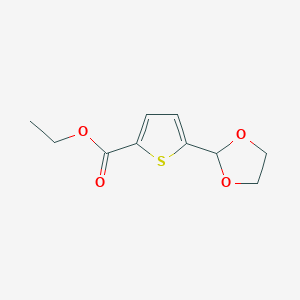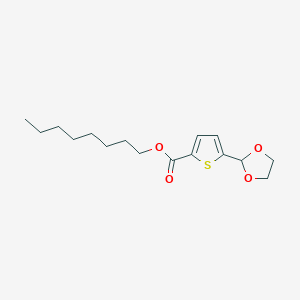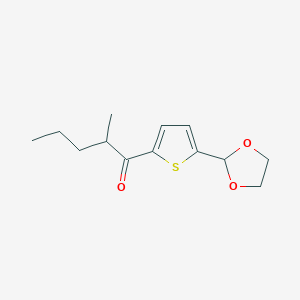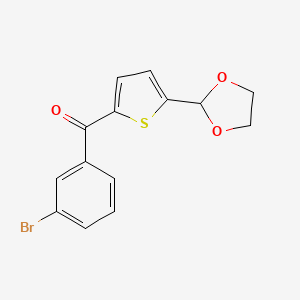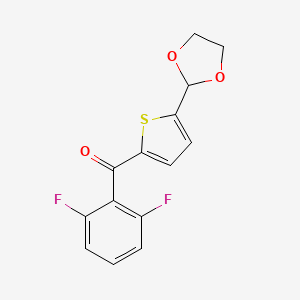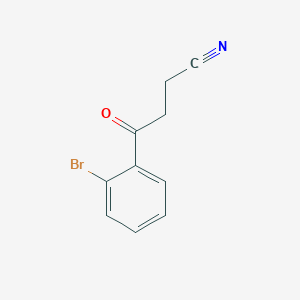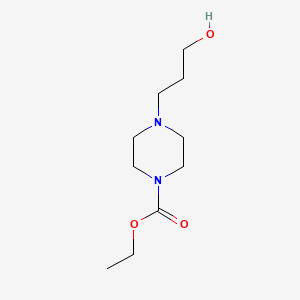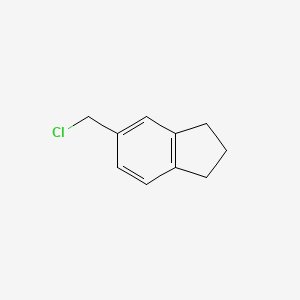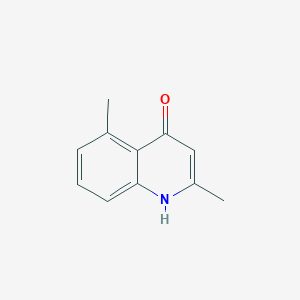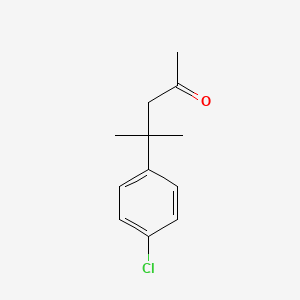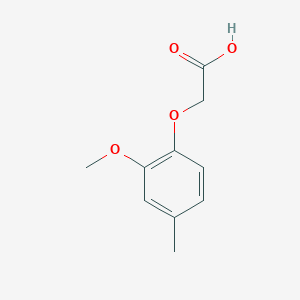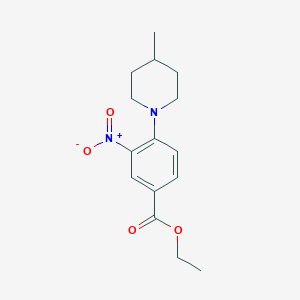
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is an organic compound . It has a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate consists of a benzoate core with a nitro group at the 3-position and a 4-methylpiperidin-1-yl group at the 4-position .Physical And Chemical Properties Analysis
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate has a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol .科学的研究の応用
Carcinogen Metabolites and Tobacco Research
Research has explored how human urinary carcinogen metabolites, such as those from tobacco, can serve as biomarkers for cancer studies. These studies focus on evaluating the exposure to carcinogens through metabolites found in urine, highlighting the significance of specific biomarkers in understanding cancer risk and exposure sources (Hecht, 2002).
Genotoxicity of Ethylating Agents
Studies on compounds like 1-Ethyl-1-nitrosourea (ENU) have provided insights into the genotoxic effects of ethylating agents. These agents, which share functional similarities with Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate, have been shown to induce mutations and tumors in various organisms, emphasizing the importance of understanding their biological impacts (Shibuya & Morimoto, 1993).
Advanced Oxidation Processes
The degradation of pharmaceuticals and other compounds through advanced oxidation processes (AOPs) has been a subject of considerable research interest. Studies have examined the kinetics, mechanisms, and by-products of AOPs, highlighting the potential for these processes to address environmental contamination and enhance the degradation of persistent compounds (Qutob et al., 2022).
Selective Catalytic Reduction
Research on the selective catalytic reduction of aromatic nitro compounds into aromatic amines and other products has explored the use of CO as a reductant. These studies are relevant for understanding the chemical reactions and potential applications of compounds like Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate in synthesizing useful products (Tafesh & Weiguny, 1996).
Environmental Impact of Nitrophenols
The occurrence, fate, and behavior of nitrophenols in the environment have been studied to understand their impact as pollutants. These compounds, which are structurally related to Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate, are of interest due to their potential toxicity and environmental persistence (Harrison et al., 2005).
特性
IUPAC Name |
ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(18)12-4-5-13(14(10-12)17(19)20)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPWNXJDSFAPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

